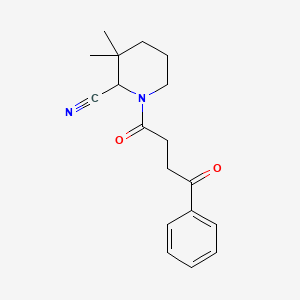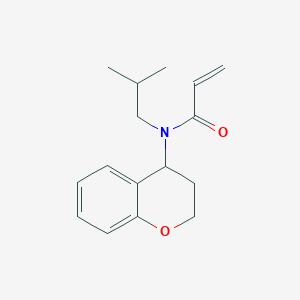![molecular formula C13H17NO3 B2570884 N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide CAS No. 2305468-53-3](/img/structure/B2570884.png)
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a derivative of the phenethylamine family and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is taken up by dopaminergic neurons via the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase B. MPP+ accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of MPP+ towards dopaminergic neurons is due to their high expression of the dopamine transporter and monoamine oxidase B.
Biochemical and Physiological Effects
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide-induced Parkinson's disease-like symptoms in animals include tremors, bradykinesia, rigidity, and postural instability. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been used to study the effects of environmental toxins and genetic mutations on Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its ability to selectively damage dopaminergic neurons, which is a hallmark of Parkinson's disease. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is also relatively easy to synthesize and can be administered to animals via various routes, including intravenous, intraperitoneal, and subcutaneous injections. However, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has some limitations, including its toxicity and potential for off-target effects. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide also does not fully replicate the pathophysiology of Parkinson's disease in humans, and caution must be taken when extrapolating animal data to human disease.
Orientations Futures
For N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide research include developing new animal models that more closely mimic Parkinson's disease in humans, identifying novel therapeutic targets for the disease, and investigating the role of environmental toxins and genetic mutations in disease pathogenesis. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide may have potential applications in other fields, such as cancer research, due to its ability to induce mitochondrial dysfunction and oxidative stress.
Méthodes De Synthèse
The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with propargyl bromide in the presence of a palladium catalyst. The resulting propargylic alcohol is then dehydrated using a strong acid to form N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide. The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is relatively simple and can be carried out in a laboratory setting. However, caution must be taken as propargyl bromide is highly toxic and can cause severe skin and eye irritation.
Applications De Recherche Scientifique
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animals. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This makes N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide an invaluable tool for studying the pathophysiology of Parkinson's disease and developing potential therapies.
Propriétés
IUPAC Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)14-10-11-5-4-6-12(9-11)17-8-7-16-2/h3-6,9H,1,7-8,10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVAJOLBHFMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)

![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
